molecular formula C22H18ClFN4OS B2532101 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421485-66-6

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2532101
CAS No.: 1421485-66-6
M. Wt: 440.92
InChI Key: DPHWULMLTXMMPM-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic small molecule featuring a pyrazole core substituted with a thiazole ring, fluorophenyl, chlorophenyl, and methyl groups. The pyrazole-thiazole scaffold is critical for its structural uniqueness, combining aromatic and electron-rich heterocycles. The methyl groups enhance metabolic stability, while the carboxamide linker may facilitate hydrogen bonding.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4OS/c1-13-20(30-22(26-13)16-5-3-4-6-17(16)23)12-25-21(29)19-11-18(27-28(19)2)14-7-9-15(24)10-8-14/h3-11H,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHWULMLTXMMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by several functional groups:

  • Thiazole ring : Contributes to the compound's biological activity.
  • Chlorophenyl group : Enhances lipophilicity and potentially increases cellular uptake.
  • Pyrazole moiety : Known for various pharmacological properties, including anti-cancer activity.
PropertyValue
Molecular FormulaC22H22ClN3O2S
Molecular Weight427.9 g/mol
CAS Number1797848-02-2

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in cancer cell proliferation and inflammation pathways.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell survival and apoptosis.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

Compound NameCell LineIC50 (µM)
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Novel pyrazole derivativesA3754.2

These findings suggest that the compound may exhibit similar or enhanced anticancer properties.

Anti-inflammatory Effects

In addition to its anticancer activity, compounds containing thiazole and pyrazole moieties are often studied for their anti-inflammatory properties. The presence of a chlorinated aromatic group can enhance these effects by modulating inflammatory pathways.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Pyrazole Derivatives : A study published in Molecules highlighted that certain pyrazole derivatives exhibited significant cytotoxicity against MCF7 and HCT116 cell lines, indicating the potential for developing new anticancer agents based on this scaffold .
  • Thiazole-based Compounds : Research indicated that thiazole-containing compounds could inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99%

Moderate activity has also been observed against additional cell lines such as A549 and HCT-116, suggesting broad-spectrum anticancer potential .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, indicating effectiveness against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Applications in Drug Development

The compound's unique structure makes it a candidate for further development as a pharmaceutical agent. Its dual action as an anticancer and antimicrobial agent positions it as a versatile lead compound for drug discovery efforts.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Study AAnticancer ActivitySignificant inhibition in SNB-19 and OVCAR-8 cell lines
Study BAntimicrobial PropertiesEffective against multiple bacterial strains
Study CSynthesis OptimizationImproved yields through modified reaction conditions

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (12N), reflux, 8 hr → yields carboxylic acid and amine .

  • Basic hydrolysis : NaOH (6M), ethanol, 60°C, 6 hr → yields carboxylate salt .

Thiazole Ring Modifications

The thiazole moiety participates in:

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the 2-position of the thiazole ring .

  • Nucleophilic displacement : Replacement of the 2-chlorophenyl group with amines (e.g., NH₃, EtNH₂) in DMF at 100°C .

Chlorophenyl Group

  • Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

  • Nucleophilic aromatic substitution : Displacement of Cl with methoxy (NaOMe, DMF, 120°C) .

Fluorophenyl Group

  • Electrophilic fluorination : Limited reactivity due to electron-withdrawing effects.

  • Directed ortho-metalation : LiTMP, THF, −78°C → functionalization at the ortho position .

Pyrazole Ring Reactions

The 1-methylpyrazole core undergoes:

  • N-Alkylation : Reacts with alkyl halides (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts .

  • Oxidation : MnO₂, CHCl₃, RT → pyrazole N-oxide derivatives .

Analytical Characterization

Key techniques for monitoring reactions:

TechniqueApplicationExample Data
¹H NMR Confirm substitution patternsδ 7.97 (d, J = 8.5 Hz, Ar-H)
HPLC Purity analysisRetention time: 12.3 min (95% purity)
HRMS Molecular weight verificationm/z 440.0738 (M + H)⁺

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces cleavage of the thiazole ring.

  • Thermal decomposition : Degrades above 200°C, releasing CO and NH₃ (TGA-DSC analysis) .

Comparative Reactivity in Analogues

Data from structurally related compounds:

DerivativeReaction TypeIC₅₀ (µM)Reference
Compound 10j Antifungal (A. niger)4.2
Pyrazole N-oxide Anticancer (MCF7)3.79

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related molecules (Table 1), focusing on substituent effects, heterocyclic variations, and inferred pharmacological implications.

Table 1: Structural Comparison of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and Analogues

Compound Name Core Heterocycles Key Substituents Molecular Weight Potential Implications
Target Compound Pyrazole, Thiazole 2-(2-chlorophenyl), 4-fluorophenyl, methyl groups ~440 (estimated) Chlorine’s lipophilicity may enhance target binding; fluorophenyl improves bioavailability .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole 4-chlorophenyl, cyano, chloroacetamide 326.7 Cyano group increases metabolic stability; dual chloro groups may enhance pesticidal activity .
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () Triazole, Oxazole 4-ethoxyphenyl, 2-fluorophenyl, methyl, amino 449.4 Oxazole’s oxygen atom vs. thiazole’s sulfur alters electronic properties; ethoxy may reduce solubility .
N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide () Pyrazole, Thiazole 4-ethylphenyl, 4-fluorophenyl, methyl groups 424.5 Ethylphenyl enhances hydrophobicity; fluorophenyl position (para vs. ortho) affects steric interactions .
Key Findings

Substituent Effects: The 2-chlorophenyl group in the target compound (ortho position) likely increases steric hindrance compared to the para-substituted fluorophenyl in . This may reduce off-target interactions but could limit solubility . The absence of a cyano group (cf. ) suggests lower metabolic stability but improved synthetic accessibility .

Pyrazole vs. triazole cores () alter hydrogen-bonding capacity; triazoles may exhibit stronger interactions with biomolecules.

Chlorine and fluorine substituents are common in agrochemicals for resistance management . The carboxamide moiety in and the target compound suggests possible kinase or protease inhibition, as seen in other drug-like molecules .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step processes, starting with the preparation of substituted pyrazole and thiazole precursors. Key steps include:

  • Condensation reactions to form the pyrazole core, as seen in analogous compounds (e.g., 1,5-diarylpyrazole templates) .
  • Nucleophilic substitution for introducing the thiazole-methyl group, using reagents like 2-(2-chlorophenyl)-4-methylthiazole-5-methanol.
  • Coupling reactions (e.g., carboxamide formation) via activation with EDCI/HOBt or similar agents.

Optimization Strategies:

  • Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side reactions .
  • Catalyst selection : Use of K2CO3 in DMF improves alkylation efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) ensures high purity (>95%) .

Q. Example Table: Synthetic Yield Under Varied Conditions

StepReagentTemp (°C)Yield (%)Purity (HPLC)
Pyrazole formationEDCI/HOBt256592
Thiazole couplingK2CO3/DMF07896

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves the 3D structure. For example, monoclinic systems (space group P21/c) with unit cell parameters a = 6.54 Å, b = 26.10 Å, c = 14.38 Å, β = 100.6° are typical for similar pyrazole-thiazole hybrids .
  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 483.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity toward cannabinoid CB1 receptors over CB2?

Methodological Answer:

  • Bioisosteric replacement : Substitute the pyrazole 5-aryl group with alkynylthiophene moieties to enhance hydrophobic interactions in CB1’s binding crevice .
  • Homology modeling : Identify residues (e.g., Phe174, Trp279) in CB1’s hydrophobic pocket that favor methylthiazole and fluorophenyl groups .
  • Selectivity assays : Compare IC50 values in CB1/CB2 transfected cells using radioligand binding (e.g., [<sup>3</sup>H]CP-55,940).

Q. Example Table: SAR Data for Analogues

SubstituentCB1 IC50 (nM)CB2 IC50 (nM)Selectivity (CB2/CB1)
2-Chlorophenyl1245037.5
4-Methylthiazole862077.5

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Plasma protein binding assays : Measure free fraction using equilibrium dialysis; high binding (>95%) may reduce in vivo activity despite potent in vitro effects .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS, as oxidative degradation (e.g., thiazole ring) can alter efficacy .
  • Dose-response in disease models : Use diet-induced obese mice for CB1 antagonists, correlating plasma exposure (AUC) with weight loss .

Q. What computational approaches predict binding affinity to Factor Xa, and how do they correlate with crystallographic data?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with Factor Xa’s S4 pocket (e.g., fluorophenyl occupying Tyr99) .
  • MD simulations : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
  • Crystallographic validation : Compare docking poses with co-crystal structures of analogues (e.g., razaxaban bound to Factor Xa, PDB: 1Z6E) .

Q. How can solubility limitations of this compound be addressed in biological assays?

Methodological Answer:

  • Co-solvent systems : Use 10% DMSO/PBS for in vitro studies, ensuring <0.1% final DMSO to avoid cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety to enhance aqueous solubility .

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